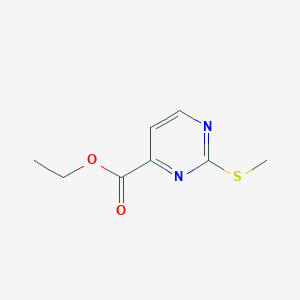

Ethyl 2-(methylthio)pyrimidine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-5-9-8(10-6)13-2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJUQNDTUGUKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579084 | |

| Record name | Ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250726-39-7 | |

| Record name | Ethyl 2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

Introduction

Ethyl 2-(methylthio)pyrimidine-4-carboxylate is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and functional materials. The pyrimidine core, a fundamental building block of nucleic acids, imparts significant pharmacological potential to its derivatives, which have found applications as anticancer, antiviral, and antimicrobial agents. The strategic placement of the methylthio group at the 2-position and the ethyl carboxylate at the 4-position offers versatile handles for further chemical modifications, making this compound a valuable scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, delving into the mechanistic underpinnings of the reactions, providing detailed experimental protocols, and offering insights into the optimization of reaction conditions.

Core Synthetic Strategy: The Cyclocondensation Approach

The most prevalent and efficient method for constructing the 2-(methylthio)pyrimidine ring system is through a cyclocondensation reaction. This strategy involves the formation of the heterocyclic ring from acyclic precursors in a single step. The key building blocks are a three-carbon dielectrophilic component and a nucleophilic amidine derivative. In the context of this compound synthesis, S-methylisothiourea serves as the N-C-N nucleophilic component.

Pathway 1: Reaction of S-Methylisothiourea with Diethyl Ethoxymethylenemalonate

A widely employed and reliable route involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate (DEEM). This reaction proceeds through an initial Michael addition followed by cyclization and elimination to afford an intermediate, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate. Subsequent chlorination and dehalogenation steps would be required to arrive at the target molecule. A more direct approach to a related core structure involves a similar condensation that ultimately leads to the desired 4-carboxylate. A closely related and industrially relevant synthesis for a similar structure, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, involves the condensation between S-methylisothiourea and diethyl ethoxymethylene malonate in basic conditions to yield a 4-oxopyrimidine sodium salt. This intermediate is then treated with a chlorinating agent like phosphorus oxychloride.[1]

Reaction Mechanism:

The reaction is typically base-catalyzed. The base deprotonates the S-methylisothiourea, enhancing its nucleophilicity. The resulting nucleophile attacks the electron-deficient β-carbon of diethyl ethoxymethylenemalonate (Michael addition). This is followed by an intramolecular cyclization where a nitrogen atom attacks one of the ester carbonyls, leading to the formation of a tetrahedral intermediate. Subsequent elimination of ethanol and tautomerization yields the more stable 4-hydroxypyrimidine derivative.

Visualization of Pathway 1:

Caption: Pathway 1: Synthesis via S-Methylisothiourea and DEEM.

Pathway 2: Cyclocondensation with Ethyl 4-alkoxy-2-oxobut-3-enoates

A more direct and efficient synthesis of 6-substituted ethyl 2-(methylthio)pyrimidine-4-carboxylates involves the cyclocondensation of ethyl 4-alkoxy-2-oxo-4-substituted-but-3-enoates with S-methylisothiourea salts (e.g., sulfate or hydrochloride).[2] This method offers a one-pot procedure under mild, basic, aqueous conditions to afford the target compounds in good yields.[2] For the synthesis of the unsubstituted at the 6-position target molecule, a corresponding butenoate without a substituent would be used.

Causality Behind Experimental Choices:

-

Base: A base such as sodium carbonate or sodium hydroxide is crucial to deprotonate the S-methylisothiourea, activating it as a nucleophile for the initial attack on the β-carbon of the enoate.

-

Solvent: An aqueous medium is often suitable for this reaction, making it environmentally benign and cost-effective.

-

Temperature: The reaction is typically carried out at room temperature, which is advantageous for energy efficiency and minimizing side reactions.

Visualization of Pathway 2:

Caption: Pathway 2: Direct Cyclocondensation with an Enoate.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and the scale of the synthesis.

Protocol for Pathway 2: Direct Cyclocondensation

This protocol is adapted from the synthesis of 6-substituted ethyl 2-methylthiopyrimidine-4-carboxylates.[2]

Materials:

-

Ethyl 4-methoxy-2-oxobut-3-enoate

-

S-Methylisothiourea sulfate

-

Sodium carbonate

-

Water

-

Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium carbonate (1.2 equivalents) in water.

-

To this solution, add S-methylisothiourea sulfate (1.0 equivalent) and stir until fully dissolved.

-

Add a solution of ethyl 4-methoxy-2-oxobut-3-enoate (1.1 equivalents) in a minimal amount of a suitable organic solvent (e.g., ethanol) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a precipitate may form. If so, filter the solid product and wash with cold water and then a small amount of cold ethanol.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

| Pathway | Key Reactants | Reagents and Conditions | Typical Yield | Reference |

| 1 | S-Methylisothiourea, Diethyl Ethoxymethylenemalonate | Base (e.g., NaOEt), followed by chlorination and dehalogenation | Moderate to Good | [1] |

| 2 | S-Methylisothiourea sulfate, Ethyl 4-alkoxy-2-oxobut-3-enoate | Base (e.g., Na2CO3), aqueous medium, room temperature | Good to Excellent | [2] |

Trustworthiness and Self-Validation

The described synthetic pathways are well-established in the chemical literature and rely on fundamental principles of organic chemistry, such as cyclocondensation reactions.[3][4][5] The identity and purity of the synthesized this compound should be rigorously confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the C=N bonds of the pyrimidine ring.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of this compound is most effectively achieved through cyclocondensation reactions. The choice between a multi-step approach starting from diethyl ethoxymethylenemalonate or a more direct one-pot synthesis with an appropriate enoate will depend on the availability of starting materials and the desired scale of the reaction. The direct cyclocondensation method offers advantages in terms of atom economy and operational simplicity. This guide provides the foundational knowledge for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

-

Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). Tejahn. [Link]

-

Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. (2016). Asian Journal of Chemistry. [Link]

-

Synthesis of Ethyl 2-Methylthio- and Ethyl 2-Benzylthio- 6-methyl(aryl)pyrimidine-4-carboxylates and Their Carboxylic. (2015). Synfacts. [Link]

-

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. (2023). Georganics. [Link]

-

Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). National Center for Biotechnology Information. [Link]

Sources

- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(methylthio)pyrimidine-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(methylthio)pyrimidine-4-carboxylate is a crucial heterocyclic building block in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of numerous biologically active molecules, including nucleobases, and its derivatives have shown a wide range of pharmacological activities, such as anticancer, antiviral, and anti-inflammatory properties. The strategic placement of the methylthio and ethyl carboxylate groups on the pyrimidine ring provides versatile handles for chemical modification, making this compound a valuable intermediate in the synthesis of complex molecular architectures, particularly kinase inhibitors. This technical guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, providing researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in organic synthesis and drug design. These properties influence its reactivity, solubility, and handling.

General Properties

| Property | Value | Reference(s) |

| CAS Number | 250726-39-7 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂S | [1] |

| Molecular Weight | 198.24 g/mol | [1] |

| Appearance | Likely a solid | |

| Purity | ≥ 98% (commercially available) | [1] |

Thermal Properties

| Property | Value | Reference(s) |

| Boiling Point | 313.5 °C at 760 mmHg | |

| Flash Point | 143.4 °C |

Solubility and pKa

Experimental data on the solubility of this compound in various solvents is limited. However, based on the properties of its structural analogs, it is expected to be soluble in common organic solvents such as chloroform, ethyl acetate, methanol, and DMSO.[3] The predicted acidity coefficient (pKa) for a related chloro-derivative is -2.19, suggesting the parent compound is a very weak base.[3]

Synthesis of this compound

The synthesis of this compound and its derivatives is most commonly achieved through a cyclocondensation reaction. A general and efficient method involves the reaction of a β-ketoester equivalent with S-methylisothiourea.

General Synthesis Pathway

The synthesis typically proceeds via the [3+3] cyclocondensation of an appropriate three-carbon electrophilic component with S-methylisothiourea, which acts as the three-atom nucleophilic component.

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (General Procedure)

The following is a generalized experimental protocol based on the synthesis of structurally related compounds.[4]

Materials:

-

Appropriate β-ketoester (e.g., ethyl 2-formyl-3-oxobutanoate or a protected equivalent) (1.0 eq)

-

S-methylisothiourea sulfate (0.5 eq)

-

Base (e.g., sodium carbonate, sodium ethoxide) (2.0 eq)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve the base in a mixture of ethanol and water.

-

Add S-methylisothiourea sulfate to the basic solution and stir until dissolved.

-

To this mixture, add the β-ketoester dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is primarily dictated by the interplay of the electron-deficient pyrimidine ring and the methylthio substituent. The methylthio group is a versatile functional handle that can be readily modified, making this compound a valuable synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group at the 2-position of the pyrimidine ring can act as a leaving group in nucleophilic aromatic substitution reactions, although it is less reactive than a halogen or a sulfonyl group. This displacement allows for the introduction of a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of substituted pyrimidines for structure-activity relationship (SAR) studies.

Oxidation of the Methylthio Group

The reactivity of the methylthio group can be significantly enhanced by oxidation to the corresponding sulfoxide or sulfone. These oxidized derivatives are much better leaving groups in SNAr reactions, allowing for substitutions under milder conditions and with a broader range of nucleophiles. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).

Caption: Reactivity workflow of this compound.

Applications in Drug Discovery and Development

The pyrimidine core is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various therapeutic agents. Its derivatives have been investigated for a range of biological activities.

Role as a Kinase Inhibitor Intermediate

A significant application of this class of compounds is in the development of kinase inhibitors.[5] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold can be elaborated to selectively target the ATP-binding site of specific kinases.

Case Study: Synthesis of Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitors

A structurally related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a key intermediate in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which are potent inhibitors of cyclin-dependent kinases (CDKs).[5] The synthesis involves the initial displacement of the chloro group with an amine, followed by a series of transformations to construct the fused ring system. This highlights the utility of the 2-(methylthio)pyrimidine scaffold in building complex heterocyclic systems with therapeutic potential.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data (Predicted and from Analogs)

While specific experimental spectra for the title compound are not widely published, the expected spectral characteristics can be inferred from closely related structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), a singlet for the methylthio group around 2.5 ppm, and signals for the pyrimidine ring protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at around 165 ppm, carbons of the pyrimidine ring, and the carbons of the ethyl and methylthio groups.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group in the region of 1720-1740 cm⁻¹, as well as C-H, C=N, and C-S stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery. Its well-defined reactivity, particularly the ability to undergo nucleophilic substitution at the 2-position, either directly or after oxidation of the methylthio group, provides a robust platform for the generation of compound libraries for biological screening. As the demand for novel therapeutics, especially in the area of kinase inhibitors, continues to grow, the importance of intermediates like this compound in the drug development pipeline is set to increase. A thorough understanding of its physicochemical properties and chemical reactivity is paramount for its effective utilization in the synthesis of next-generation pharmaceuticals.

References

-

Appretech Scientific Limited. This compound. [Link]

-

AOBChem USA. Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate 98%min. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

-

Blucher Proceedings. Synthesis of Ethyl 2-(methylthio)-6-substitutedpyrimidines-4- carboxylate of Promising Biological Potential. [Link]

-

PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. [Link]

-

Tetrahedron. 250726-39-7 | this compound. [Link]

Sources

Ethyl 2-(methylthio)pyrimidine-4-carboxylate structural characterization

An In-Depth Technical Guide to the Structural Characterization of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

Abstract

This technical guide provides a comprehensive framework for the structural characterization of this compound (CAS No: 250726-39-7), a key heterocyclic intermediate in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, this document moves beyond mere procedural descriptions to elucidate the causality behind the selection of analytical techniques, ensuring a self-validating and integrated approach to structural confirmation. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section includes field-proven protocols and explains how the data synergistically contribute to an unambiguous structural assignment, meeting the rigorous standards required for drug discovery and development.

Introduction: The Analytical Imperative

This compound is a versatile building block in organic synthesis. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including antiviral and anticancer agents.[1][2] Its derivatives are instrumental in the development of novel therapeutics, such as inhibitors of phosphodiesterase-5 (PDE-5).[3]

Given its role as a precursor to pharmacologically active compounds, the absolute certainty of its structure, identity, and purity is not merely an academic exercise—it is a prerequisite for meaningful and reproducible research. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues in later-stage development. This guide outlines a multi-technique, orthogonal approach to characterization, ensuring the highest degree of scientific integrity.

Chemical Identity

-

Systematic Name: this compound

-

CAS Number: 250726-39-7[4]

-

Molecular Formula: C₈H₁₀N₂O₂S[4]

-

Molecular Weight: 198.24 g/mol [4]

Foundational Physicochemical Properties

Before embarking on advanced spectroscopic analysis, a summary of the compound's basic physical properties provides an initial quality check against established data.

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Molecular Formula | C₈H₁₀N₂O₂S | [4][5] |

| Molecular Weight | 198.24 g/mol | [4][5] |

| Purity (Typical) | ≥98% | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

The Analytical Workflow: An Integrated, Multi-technique Approach

No single analytical technique can provide a complete structural picture. A robust characterization strategy relies on the convergence of data from multiple, independent methods. The workflow below illustrates a logical progression from initial confirmation of mass and functional groups to the detailed mapping of the atomic framework.

Caption: Integrated workflow for structural characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone of small molecule characterization because it provides atom-specific information about the chemical environment and connectivity within the molecule. ¹H NMR quantifies non-exchangeable protons and reveals their neighboring protons through spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms. For a novel or complex structure, 2D NMR techniques like HMBC and HSQC are indispensable for unambiguously assigning which protons are attached to which carbons and mapping long-range correlations, thereby building the complete molecular skeleton.[6]

¹H NMR Analysis (400 MHz, CDCl₃): Predicted Data

-

δ ~8.8 ppm (s, 1H): The proton at the C6 position of the pyrimidine ring. Its significant downfield shift is due to the deshielding effects of the two ring nitrogens and the adjacent ester group. A singlet is expected as it has no adjacent protons.

-

δ ~4.4 ppm (q, 2H, J ≈ 7.1 Hz): The methylene (-CH₂-) protons of the ethyl ester group. The quartet splitting pattern arises from coupling to the three protons of the adjacent methyl group.

-

δ ~2.6 ppm (s, 3H): The methyl (-CH₃) protons of the methylthio (-SCH₃) group. This signal is a singlet as there are no adjacent protons.

-

δ ~1.4 ppm (t, 3H, J ≈ 7.1 Hz): The terminal methyl (-CH₃) protons of the ethyl ester group. The triplet pattern is due to coupling with the two protons of the adjacent methylene group.

¹³C NMR Analysis (100 MHz, CDCl₃): Predicted Data

-

δ ~165 ppm: The carbonyl carbon (C=O) of the ethyl ester.

-

δ ~170, 160, 158, 115 ppm: Four distinct signals for the four unique carbons of the pyrimidine ring. The exact shifts can vary, but they will be in the characteristic aromatic/heteroaromatic region.

-

δ ~62 ppm: The methylene carbon (-O-CH₂-) of the ethyl ester.

-

δ ~14 ppm: The methyl carbon (-SCH₃) of the methylthio group.

-

δ ~14 ppm: The terminal methyl carbon (-CH₃) of the ethyl ester. Note the potential for overlapping signals in this region.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition (¹H): Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

Data Acquisition (¹³C): Acquire data using a proton-decoupled sequence over a spectral width of 0-200 ppm, a relaxation delay of 3 seconds, and accumulate at least 1024 scans for a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: While standard mass spectrometry confirms the molecular weight, HRMS (e.g., ESI-TOF) is critical for validating the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between molecules with the same nominal mass but different atomic makeups. This provides a high-confidence check of the molecular formula, a self-validating step that must align with the NMR data. Analysis of fragmentation patterns can further support the proposed structure.[7]

Expected HRMS Data

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Adduct: [M+H]⁺ (protonated molecule).

-

Calculated m/z for [C₈H₁₁N₂O₂S]⁺: 199.0536

-

Acceptance Criterion: The measured m/z should be within ± 5 ppm of the calculated value.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrumentation: Infuse the sample into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use an internal calibrant to ensure high mass accuracy.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value calculated for the elemental formula C₈H₁₀N₂O₂S.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8][9] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). The presence of expected peaks (e.g., a strong carbonyl stretch) and the absence of others (e.g., an O-H stretch) provides direct, confirmatory evidence of the molecule's functional makeup, complementing the structural map from NMR.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch (pyrimidine ring) |

| ~2900-3000 | Medium | Aliphatic C-H Stretch (-CH₃, -CH₂-) |

| ~1720-1740 | Strong | C=O Stretch (Ester carbonyl) |

| ~1550-1600 | Medium-Strong | C=N and C=C Ring Stretches (Pyrimidine)[8] |

| ~1200-1350 | Strong | C-O Stretch (Ester) |

| ~650-750 | Medium-Weak | C-S Stretch |

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the wavenumbers of key absorption bands and compare them to established correlation tables for pyrimidine derivatives.[10][11]

Unambiguous 3D Structure: Single-Crystal X-ray Diffraction

Expertise & Causality: While the combination of NMR and MS can build a convincing 2D structural model, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional representation of the molecule's atomic arrangement in the solid state.[12] This technique is the "gold standard" for absolute structure proof. It determines precise bond lengths, bond angles, and the spatial relationship between all atoms, resolving any ambiguity, especially concerning isomerism, which spectroscopic methods alone may not definitively solve.

Caption: Workflow for single-crystal X-ray analysis.

Interpreting Crystallographic Data The output of a successful analysis is a Crystallographic Information File (CIF), which contains key parameters such as:

-

Space Group and Unit Cell Dimensions: Defines the crystal's symmetry and the dimensions of the repeating unit.

-

Bond Lengths and Angles: Provides precise geometric data for the molecule.

-

R-factor (R₁): A measure of the agreement between the calculated model and the experimental diffraction data. A value < 0.05 is typically considered excellent for small molecules.

Safety, Handling, and Purity

Chromatographic Purity: The purity of the sample should be assessed using High-Performance Liquid Chromatography (HPLC), typically with UV detection. This ensures that the characterization data pertains to the main component and not an impurity. A purity level of >98% is standard for research-grade materials.

Safety and Handling: Based on data for structurally related compounds, this compound should be handled with care.

-

Hazards: May cause skin, eye, and respiratory irritation.[13]

-

Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[14]

Conclusion

The structural characterization of this compound demands a rigorous, multi-faceted analytical approach. The convergence of data from high-resolution mass spectrometry (confirming elemental composition), infrared spectroscopy (identifying functional groups), and comprehensive NMR analysis (mapping the covalent framework) provides a robust structural hypothesis. This hypothesis is then unequivocally confirmed by single-crystal X-ray diffraction, the definitive method for determining three-dimensional atomic arrangement. This integrated workflow ensures the scientific integrity required for its application in high-stakes fields like drug discovery and materials science.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

Anonymous. (n.d.). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. PMC - NIH. [Link]

-

Uno, T., Machida, K., & Hanai, K. (1972). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]

-

Anonymous. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Anonymous. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

-

Anonymous. (n.d.). Design, synthesis, and biological activity of new 8-decylthio-10-methylthio-pyrimido[5,4-e][8][9][10]triazolo[1,5-c]pyrimidine derivatives. Taylor & Francis Online. [Link]

-

Advanced Biotech. (2025). Safety Data Sheet. Advanced Biotech. [Link]

-

J&K Scientific. (n.d.). Product Information. J&K Scientific. [Link]

-

Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Georganics. [Link]

-

CP Lab Safety. (n.d.). Ethyl 4-Chloro-2-(methylthio)pyrimidine-5-carboxylate, 25g, Each. CP Lab Safety. [Link]

-

Kumar, V., & Kaur, K. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

ChemBK. (n.d.). 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride. ChemBK. [Link]

-

PubChem. (n.d.). 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem. [Link]

-

Gorobets, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

-

Anonymous. (n.d.). Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. ResearchGate. [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Appretech. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Anonymous. (n.d.). Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate. ResearchGate. [Link]

-

Gomaa, M. A.-M. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. Chemistry & Biology Interface, 8(2), 99-112. [Link]

-

MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

-

SpectraBase. (n.d.). 4-chloro-2-(methylthio)-5-pyrimidinecarboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Tetrahedron. (n.d.). This compound. Tetrahedron. [Link]

-

Physics @ Manasagangotri. (n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Physics @ Manasagangotri. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. csnvchem.com [csnvchem.com]

- 4. appretech.com [appretech.com]

- 5. 250726-39-7 | this compound | Tetrahedron [thsci.com]

- 6. researchgate.net [researchgate.net]

- 7. article.sapub.org [article.sapub.org]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 10. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(methylthio)pyrimidine-4-carboxylate. As a vital tool in molecular characterization, NMR spectroscopy offers profound insights into the structural framework of this pyrimidine derivative, a scaffold of significant interest in medicinal chemistry and drug development. This document synthesizes fundamental NMR principles with data from analogous structures to present a comprehensive spectral interpretation.

Molecular Structure and NMR-Active Nuclei

This compound (C₈H₁₀N₂O₂S) possesses a unique arrangement of functional groups that give rise to a distinct NMR fingerprint. The key structural features for NMR analysis are the substituted pyrimidine ring, the ethyl ester group, and the methylthio substituent. The protons (¹H) and carbons (¹³C) within these groups are the primary nuclei of interest.

Molecular Structure:

Caption: A streamlined workflow for the acquisition and interpretation of NMR data.

Conclusion

This guide provides a robust, predicted framework for the ¹H and ¹³C NMR spectral data of this compound. The presented data and interpretations, grounded in the established principles of NMR spectroscopy and analysis of analogous compounds, offer a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. Experimental verification of this predicted data will further solidify the structural characterization of this important heterocyclic compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2013). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

- Data from various pyrimidine derivatives found in chemical databases and scientific literature. (Note: As specific experimental data for the target compound was not found, this is a general acknowledgment of sources used for prediction).

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

Foreword: The Analytical Imperative for a Privileged Scaffold

In the landscape of modern drug discovery and development, the pyrimidine core represents a "privileged scaffold," a recurring molecular framework that demonstrates a remarkable propensity for biological activity. Ethyl 2-(methylthio)pyrimidine-4-carboxylate, with its unique constellation of a pyrimidine ring, a thioether linkage, and an ethyl carboxylate group, is a compound of significant interest. Its structural motifs are found in a variety of pharmacologically active agents, making the ability to rigorously characterize it an analytical imperative. This guide provides an in-depth technical exploration of the mass spectrometric analysis of this compound, offering not just protocols, but the scientific rationale that underpins them. As researchers and drug development professionals, a profound understanding of the molecule's behavior within the mass spectrometer is paramount for unambiguous identification, purity assessment, and metabolic profiling.

I. Foundational Principles: Ionization and Molecular Integrity

The journey of a molecule from a solution to a detectable ion in the gas phase is the critical first step in mass spectrometry. The choice of ionization technique is dictated by the analyte's physicochemical properties and the desired analytical outcome. For this compound, two primary "soft" ionization techniques are particularly well-suited: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1][2] These methods are favored for their ability to generate intact molecular ions, minimizing in-source fragmentation and preserving the crucial molecular weight information.

Electrospray Ionization (ESI): ESI is the workhorse for many small molecules, especially those with some degree of polarity.[2][3] In the context of our target molecule, the nitrogen atoms within the pyrimidine ring and the oxygen atoms of the carboxylate group can readily accept a proton, making it an excellent candidate for positive ion mode ESI. The resulting protonated molecule, [M+H]⁺, will be the primary ion observed.

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar compounds that are not as amenable to ESI. While our target molecule possesses polar functional groups, APCI can still be a viable, and sometimes advantageous, option. It often produces singly charged ions and can be less susceptible to matrix effects.

The choice between ESI and APCI will ultimately depend on the sample matrix and the specific analytical goals. However, for routine analysis and initial characterization, ESI in positive ion mode is the recommended starting point due to the high likelihood of generating a strong [M+H]⁺ signal.

II. Deciphering the Fragmentation Code: A Structural Autopsy

Tandem mass spectrometry (MS/MS) is the key to unlocking the structural information encoded within a molecule. By isolating the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound is anticipated to be driven by the lability of its substituent groups and the inherent stability of the pyrimidine ring.[4]

Proposed Fragmentation Pathways

Based on established fragmentation patterns of pyrimidine derivatives and thioethers, we can predict the following key fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 199.05):[4][5][6]

A proposed fragmentation pathway for protonated this compound.

Key Fragmentation Events:

-

Loss of Ethylene (C₂H₄): A common fragmentation pathway for ethyl esters is the neutral loss of ethylene via a McLafferty-type rearrangement, leading to the formation of a carboxylic acid fragment ion.

-

Loss of Ethanol (C₂H₅OH): The loss of a neutral ethanol molecule is another characteristic fragmentation of ethyl esters.

-

Loss of the Thiomethyl Radical (•SCH₃): The thioether bond can undergo homolytic cleavage, resulting in the loss of a thiomethyl radical.

-

Decarboxylation and Loss of the Ethyl Group: Fragmentation can also involve the loss of carbon dioxide and the ethyl radical from the ester group.

-

Pyrimidine Ring Fragmentation: At higher collision energies, the pyrimidine ring itself can fragment, although it is generally more stable than the substituents.[4]

Data Presentation: Expected Fragment Ions

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 199.05 | 171.02 | C₂H₄ | 2-(methylthio)pyrimidine-4-carboxylic acid |

| 199.05 | 153.01 | C₂H₅OH | 2-(methylthio)pyrimidine-4-carbonyl cation |

| 199.05 | 152.04 | •SCH₃ | Ethyl 4-carboxypyrimidine radical cation |

| 171.02 | 125.04 | H₂O | 2-(methylthio)pyrimidinyl cation |

III. Experimental Protocols: From Sample to Spectrum

The following protocols are designed to be self-validating, providing a robust framework for the analysis of this compound.

Protocol 1: Sample Preparation

-

Solvent Selection: Prepare a stock solution of this compound in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid is crucial for promoting protonation in positive ion mode ESI.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol is designed for the separation and detection of the target analyte from a complex matrix.

A typical LC-MS workflow for the analysis of this compound.

LC Parameters:

-

Column: A C18 reversed-phase column is a good starting point for retaining this moderately polar compound.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 30-40 °C

MS Parameters:

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

Capillary Voltage: 3.5-4.5 kV

-

Desolvation Temperature: 300-400 °C

-

Nebulizer Gas (Nitrogen): Flow rate will be instrument-dependent.

-

Full Scan (MS1) Range: m/z 50-500

-

Product Ion Scan (MS2): Isolate the precursor ion at m/z 199.05 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

IV. Trustworthiness and Self-Validation

The protocols described are designed to be inherently self-validating. The use of a high-resolution mass spectrometer will provide accurate mass measurements for both the precursor and product ions, allowing for the confident determination of elemental compositions. The systematic variation of collision energy in the MS/MS experiment will help to confirm the fragmentation pathways by observing the appearance and disappearance of fragment ions as the energy is increased. Furthermore, the chromatographic separation will provide retention time information, which is another key identifier for the compound.

V. Conclusion: A Framework for Confident Characterization

This guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization, predicting the fragmentation pathways, and employing robust experimental protocols, researchers can confidently identify and characterize this important molecule. The logical application of these principles will enable the generation of high-quality, reproducible data that is essential for advancing research and development in the pharmaceutical sciences.

References

- Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and cave

-

Electrospray Tandem Mass-Spectrometric Analysis of Diastereo- And Stereoisomeric Pyrimidine Nucleoside Analogues Based on the 1,3-dihydrobenzo[c]furan Core. Carbohydrate Research. [Link]

-

Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

-

The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC. [Link]

-

Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. PubMed. [Link]

-

This compound. Appretech Scientific Limited. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. sfrbm.org [sfrbm.org]

- 2. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. article.sapub.org [article.sapub.org]

Biological activity screening of 2-methylthiopyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity Screening of 2-Methylthiopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of pharmacologically active agents.[1][2] Among its myriad derivatives, the 2-methylthiopyrimidine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for the biological activity screening of novel 2-methylthiopyrimidine derivatives. We will delve into the synthesis, assay development, and mechanistic deconvolution, offering field-proven insights to navigate the complexities of hit identification and lead optimization. This document is designed to be a practical resource for researchers aiming to unlock the therapeutic potential of this versatile chemical class.

The Rationale: Why 2-Methylthiopyrimidine Derivatives Warrant Investigation

The enduring interest in pyrimidine derivatives stems from their diverse pharmacological profiles, which include anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] The introduction of a methylthio group at the C2 position of the pyrimidine ring often enhances lipophilicity and can modulate the electronic properties of the molecule, leading to improved pharmacokinetic profiles and target engagement.[4] This strategic modification has been shown to be a successful strategy in the development of potent and selective therapeutic agents.

This guide will systematically explore the screening cascade for 2-methylthiopyrimidine derivatives, beginning with their synthesis and progressing through a multi-tiered biological evaluation to identify and characterize promising lead compounds.

Synthetic Strategies: Accessing the 2-Methylthiopyrimidine Core

A robust biological screening campaign begins with efficient and versatile synthetic routes to generate a library of diverse analogs. The synthesis of 2-methylthiopyrimidine derivatives typically commences from 2-thiopyrimidines, which can be readily prepared through multicomponent reactions such as the Biginelli reaction.[5]

A general and efficient method for the synthesis of 2-methylthiopyrimidine derivatives involves the alkylation of the corresponding 2-thioxopyrimidine precursor.[5] This is often achieved by reacting the 2-thioxopyrimidine with methyl iodide in the presence of a base.[5] More complex derivatives can be synthesized starting from precursors like diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and subsequent chlorination to yield a versatile intermediate such as 4,6-dichloro-2-methylthio-5-nitropyrimidine.[6] This intermediate can then be further functionalized to generate a library of compounds for screening.

Diagram 1: General Synthetic Workflow

Caption: A hierarchical approach for the biological screening of 2-methylthiopyrimidine derivatives.

Anticancer Activity Screening

A significant body of research highlights the anticancer potential of pyrimidine derivatives. [3][7]Screening for anticancer activity is a crucial first step for a library of novel 2-methylthiopyrimidine compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to assess cell viability and proliferation. It provides a quantitative measure of the cytotoxic or cytostatic effects of the test compounds.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [8]2. Compound Treatment: Prepare serial dilutions of the 2-methylthiopyrimidine derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. [8]3. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Compounds that exhibit significant antiproliferative activity in the primary screen should be further investigated to determine their mechanism of action. Potential mechanisms for pyrimidine derivatives include the inhibition of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) or topoisomerase II. [8][9] Apoptosis Induction: A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death). [10]This can be assessed using techniques such as flow cytometry with Annexin V/Propidium Iodide staining. [11] Cell Cycle Analysis: Investigating the effect of the compounds on the cell cycle can provide valuable insights. [11]Flow cytometry analysis of DNA content in treated cells can reveal cell cycle arrest at specific phases (e.g., G1, S, or G2/M). [8]

Diagram 3: Hypothetical Anticancer Mechanism of Action

Caption: A simplified diagram illustrating a potential anticancer mechanism of action.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have shown promise in this area. [12][13]

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [13] Experimental Protocol: Broth Microdilution

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus niger). [13]2. Compound Dilution: Prepare serial twofold dilutions of the 2-methylthiopyrimidine derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi). [13]3. Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [13]

Many pathogenic microorganisms form biofilms, which are communities of cells encased in a self-produced matrix that confers resistance to antibiotics. [14]Assessing the ability of active compounds to inhibit biofilm formation is a critical secondary screen.

Experimental Protocol: Crystal Violet Biofilm Assay

-

Biofilm Formation: Grow the test microorganism in a 96-well plate in the presence of sub-MIC concentrations of the 2-methylthiopyrimidine derivatives.

-

Staining: After incubation, wash the wells to remove non-adherent cells and stain the attached biofilm with crystal violet.

-

Quantification: Solubilize the bound crystal violet with a suitable solvent (e.g., ethanol or acetic acid) and measure the absorbance to quantify the biofilm biomass.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and pyrimidine derivatives have demonstrated significant anti-inflammatory potential. [15][16]

Cyclooxygenase (COX) Inhibition Assay: The COX enzymes (COX-1 and COX-2) are key mediators of inflammation. Assays to measure the inhibition of these enzymes can identify compounds with potential anti-inflammatory activity. [15]Some pyrimidine derivatives have shown high selectivity towards COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. [15][17] Nitric Oxide (NO) Inhibition Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) produce high levels of nitric oxide, a pro-inflammatory mediator. [18]The Griess assay can be used to quantify nitrite levels in the cell culture supernatant as an indirect measure of NO production, and thus, the anti-inflammatory activity of the test compounds. [18]

Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization

Once a series of active compounds has been identified, SAR studies are crucial for understanding how chemical structure influences biological activity. [19][20]By systematically modifying different parts of the 2-methylthiopyrimidine scaffold and observing the impact on potency and selectivity, researchers can design more effective and safer drug candidates.

For example, studies have shown that the nature and position of substituents on the pyrimidine ring can significantly impact activity. [20]The introduction of different aryl or alkyl groups at various positions can modulate the compound's interaction with its biological target.

| Compound Series | Key Structural Feature | Observed Activity | Reference |

| 2-Methylthio-1,4-dihydropyrimidines | p-dimethylaminophenyl at C4 | Enhanced analgesic activity | [5] |

| 2-(Benzylthio)pyrimidines | Nitro and methyl on benzyl group | Increased antibacterial activity against S. aureus | [12] |

| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) | Potent anticancer activity | [4] |

Conclusion and Future Directions

The 2-methylthiopyrimidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The systematic screening approach outlined in this guide, from rational synthesis to detailed mechanistic studies, provides a robust framework for identifying and optimizing lead compounds. Future research should focus on exploring novel substitutions on the pyrimidine ring, leveraging computational modeling to guide rational design, and investigating the potential for these derivatives to act on novel biological targets. The integration of these strategies will undoubtedly accelerate the translation of promising 2-methylthiopyrimidine derivatives from the laboratory to the clinic.

References

-

Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. ([Link])

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ([Link])

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ([Link])

-

Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. ([Link])

-

Pyrimidine as antiinflammatory agent: A review. ([Link])

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ([Link])

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ([Link])

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. ([Link])

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ([Link])

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ([Link])

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. ()

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. ([Link])

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. ([Link])

-

Biological Activity of Pyrimidine Derivativies: A Review. ([Link])

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ([Link])

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ([Link])

-

Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. ([Link])

- Process for synthesis of a 2-thioalkyl pyrimidine. ()

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ([Link])

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ([Link])

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ([Link])

-

The antibiofilm and antibacterial screening of various pyrimidine... ([Link])

-

Structure activity relationship. ([Link])

-

Pyrimidine Derivatives as Anticancer Agents. ([Link])

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ([Link])

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ([Link])

-

2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. ([Link])

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. ([Link])

-

Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. ([Link])

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijrpr.com [ijrpr.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]

- 5. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 13. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties | MDPI [mdpi.com]

- 16. ijpsonline.com [ijpsonline.com]

- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

The Emerging Therapeutic Potential of Pyrimidine-4-Carboxylate Esters: A Technical Guide for Drug Discovery

Foreword

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2][3][4] Its prevalence in the architecture of nucleic acids (cytosine, thymine, and uracil) has made it a perpetual source of inspiration for the design of novel therapeutic agents.[2][4][5][6] While extensive research has been dedicated to various pyrimidine derivatives, the pharmacological landscape of pyrimidine-4-carboxylate esters remains a compelling and underexplored frontier. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential pharmacological properties, and methodologies for the evaluation of this promising class of compounds.

The Pyrimidine-4-Carboxylate Scaffold: A Privileged Motif

The pyrimidine-4-carboxylate ester moiety represents a versatile scaffold for several reasons. The ester functionality serves as a key site for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.[7] Furthermore, the pyrimidine ring itself is amenable to substitution at various positions, offering a rich canvas for structure-activity relationship (SAR) studies to enhance potency and selectivity.[8][9][10][11]

Synthetic Strategies: Building the Core

The construction of the pyrimidine-4-carboxylate core can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a 1,3-dielectrophilic compound with a 1,3-dinucleophilic species.[12][13]

Representative Synthetic Pathway

A versatile approach to synthesize substituted pyrimidine-4-carboxylate esters is the reaction of β-ketoesters with amidines. This method offers a straightforward route to a diverse range of analogs.

Caption: General synthetic scheme for pyrimidine-4-carboxylate esters.

Pharmacological Landscape: A Spectrum of Opportunities

The inherent biological relevance of the pyrimidine core suggests a wide array of potential pharmacological activities for its 4-carboxylate ester derivatives.[1][2][5][14] Drawing parallels from other substituted pyrimidines, we can anticipate promising avenues in several therapeutic areas.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents, primarily due to their role as antimetabolites that interfere with nucleic acid synthesis.[5][15][16][17] Pyrimidine-4-carboxylate esters could exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in pyrimidine biosynthesis or by acting as antagonists of receptors crucial for tumor growth.[18]

Antimicrobial Properties

The pyrimidine scaffold is a recurring motif in numerous antibacterial and antifungal agents.[1][19][20][21][22] The structural diversity achievable with pyrimidine-4-carboxylate esters makes them attractive candidates for the development of novel antimicrobial drugs, potentially overcoming existing resistance mechanisms.

Anti-inflammatory Effects

Several pyrimidine derivatives have demonstrated potent anti-inflammatory activity.[23][24][25][26][27] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.[24][25]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrimidine-4-carboxylate scaffold is crucial for optimizing its pharmacological profile. Key areas for SAR exploration include:

-

The Ester Group: Variation of the alcohol moiety of the ester can significantly impact solubility, cell permeability, and metabolic stability.

-

Substituents on the Pyrimidine Ring: Introduction of different functional groups at the 2, 5, and 6 positions of the pyrimidine ring can influence target binding, potency, and selectivity.[8][10]

Experimental Protocols for Pharmacological Evaluation

To ascertain the therapeutic potential of novel pyrimidine-4-carboxylate esters, a battery of in vitro and in vivo assays is essential.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of pyrimidine-4-carboxylate esters on cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the pyrimidine-4-carboxylate esters for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of pyrimidine-4-carboxylate esters against various microbial strains.

Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature, time) for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

The results from pharmacological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Anticancer Activity of Pyrimidine-4-Carboxylate Esters

| Compound | R Group at C2 | Ester Group | A549 IC50 (µM) |

| PCE-01 | -CH3 | -OCH3 | 15.2 |

| PCE-02 | -Ph | -OCH3 | 8.7 |

| PCE-03 | -Ph | -OCH2CH3 | 5.1 |

Table 2: Hypothetical Antimicrobial Activity of Pyrimidine-4-Carboxylate Esters (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

| PCE-04 | 16 | 32 | >64 |

| PCE-05 | 8 | 16 | 32 |

| PCE-06 | 4 | 8 | 16 |

Potential Mechanism of Action: A Hypothetical Pathway

The diverse biological activities of pyrimidine derivatives suggest that pyrimidine-4-carboxylate esters could modulate various cellular signaling pathways. For instance, in the context of cancer, these compounds might interfere with pathways critical for cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion and Future Directions

Pyrimidine-4-carboxylate esters represent a promising, yet relatively untapped, area of medicinal chemistry. Their synthetic tractability and the proven therapeutic relevance of the pyrimidine core provide a strong foundation for the discovery of novel drug candidates. Future research should focus on the synthesis and screening of diverse libraries of these compounds to fully elucidate their pharmacological potential and to identify lead compounds for further development in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

References

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

-

Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). PubMed. [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. [Link]

-

Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. (2016). Semantic Scholar. [Link]

-

Synthesis and antimicrobial activity of pyrimidinylureidocephalosporins. (1985). PubMed. [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). ACS Publications. [Link]

-

Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. (n.d.). ResearchGate. [Link]

-

(PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate. [Link]

-

Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (n.d.). MDPI. [Link]

-

PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor. [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC - NIH. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

-

Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. [Link]

-

(PDF) Pyrimidine and its biological activity: a review. (2017). ResearchGate. [Link]

-

Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). PMC - NIH. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Semantic Scholar. [Link]

-

Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells. (n.d.). NIH. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]